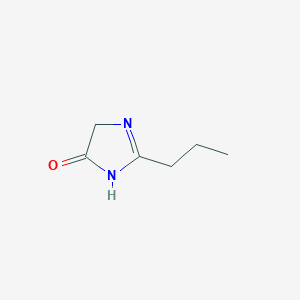
4alpha-Hydroxy Cholesterol
Descripción general
Descripción
4alpha-Hydroxy Cholesterol is a derivative of cholesterol, which is a crucial molecule in the body, involved in various biological processes. This compound is part of the oxysterol family, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in cholesterol homeostasis, lipid metabolism, and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4alpha-Hydroxy Cholesterol can be synthesized through the hydroxylation of cholesterol. This process typically involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the addition of a hydroxyl group to the cholesterol molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as fungi and bacteria can be engineered to express the necessary enzymes for the hydroxylation of cholesterol . This method is advantageous due to its high regio- and stereoselectivity, as well as its environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: 4alpha-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, which have distinct biological activities and functions .
Aplicaciones Científicas De Investigación
4alpha-Hydroxy Cholesterol has numerous applications in scientific research:
Mecanismo De Acción
4alpha-Hydroxy Cholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in the regulation of lipid metabolism . Upon binding to LXRs, it modulates the expression of genes involved in cholesterol transport, efflux, and homeostasis. This pathway is crucial for maintaining cellular cholesterol levels and preventing the accumulation of cholesterol in tissues .
Comparación Con Compuestos Similares
25-Hydroxycholesterol: Another oxysterol involved in immune response and cholesterol metabolism.
27-Hydroxycholesterol: Plays a role in cholesterol homeostasis and has been implicated in various diseases.
Uniqueness: 4alpha-Hydroxy Cholesterol is unique due to its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity . Unlike other oxysterols, it has a distinct regulatory function in cholesterol transport and homeostasis .
Propiedades
IUPAC Name |
(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQKOAHAICSF-GFYXKKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4β-Hydroxycholesterol be used to assess drug metabolism?
A1: 4β-Hydroxycholesterol serves as an endogenous biomarker for the activity of CYP3A enzymes [, ]. These enzymes play a crucial role in the metabolism of many drugs. By measuring 4β-Hydroxycholesterol levels, researchers can indirectly assess CYP3A activity, which may offer insights into an individual's capacity to metabolize certain medications.
Q2: Did the study find a relationship between vitamin D levels and 4β-Hydroxycholesterol levels?
A2: Interestingly, the study on vitamin D supplementation found no significant correlation between individual serum levels of 25-hydroxyvitamin D and 4β-Hydroxycholesterol levels []. This suggests that vitamin D levels may not directly influence CYP3A activity, at least within the tested range.
Q3: What factors were found to potentially influence 4β-Hydroxycholesterol levels?
A3: While vitamin D levels showed no correlation, a moderate negative correlation was observed between C-reactive protein (CRP) levels, a marker of inflammation, and 4β-Hydroxycholesterol levels []. This finding supports previous research suggesting that inflammation might suppress the activity of hepatic CYP3A enzymes. This highlights the potential influence of inflammatory states on drug metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)







![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)





